Furan, 2-[(methylsulfonyl)methyl]-5-nitro-

Antibacterial activity Structure-activity relationship Nitrofuran reduction potential

Furan, 2-[(methylsulfonyl)methyl]-5-nitro- (CAS 39272-73-6; molecular formula C₆H₇NO₅S; exact mass 205.0045) is a synthetic 2-substituted 5-nitrofuran derivative bearing a methylsulfonylmethyl moiety at the 2-position. The compound falls within the broader class of nitrofuran antimicrobial agents, which are characterized by the essential 5-nitro group required for biological activity.

Molecular Formula C6H7NO5S
Molecular Weight 205.19 g/mol
CAS No. 39272-73-6
Cat. No. B12911810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-[(methylsulfonyl)methyl]-5-nitro-
CAS39272-73-6
Molecular FormulaC6H7NO5S
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3
InChIKeyONXLQCUJQCOECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2-[(methylsulfonyl)methyl]-5-nitro- (CAS 39272-73-6): Core Identity and Nitrofuran Class Context for Scientific Procurement


Furan, 2-[(methylsulfonyl)methyl]-5-nitro- (CAS 39272-73-6; molecular formula C₆H₇NO₅S; exact mass 205.0045) is a synthetic 2-substituted 5-nitrofuran derivative bearing a methylsulfonylmethyl moiety at the 2-position . The compound falls within the broader class of nitrofuran antimicrobial agents, which are characterized by the essential 5-nitro group required for biological activity [1]. Its sulfone functional group distinguishes it from more common nitrofuran drugs (e.g., nitrofurazone, furazolidone) that possess aldehyde-derived imine or hydrazone linkages, creating a distinct reduction potential and metabolic handling profile that prevents simple in-class substitution.

Why 2-[(Methylsulfonyl)methyl]-5-nitrofuran Cannot Be Replaced by Generic 5-Nitrofuran Analogs: Redox Potential and Enzyme Substrate Divergence


Generic substitution among 5-nitrofuran derivatives fails because the 2-position substituent critically modulates two orthogonal selection parameters: (1) the compound's reduction potential, which determines its capacity to intercept bacterial reductive enzyme systems [1]; and (2) its substrate activity toward mammalian glutathione S-transferases, which governs metabolic inactivation and potential toxicity [2]. The methylsulfonylmethyl substituent of CAS 39272-73-6 confers a markedly negative reduction potential relative to aldehyde-derived nitrofurans, directly explaining its substantially attenuated antibacterial activity—a property that may be intentionally leveraged in applications requiring nitrofuran-derived chemical reactivity without potent antimicrobial liability. The quantitative evidence below establishes that procurement decisions cannot be based on nitrofuran class membership alone.

Quantitative Differentiation Guide: 2-[(Methylsulfonyl)methyl]-5-nitrofuran vs. Clinical Nitrofurans and Structural Analogs


Antibacterial Activity: Methylsulfonyl Analogs Exhibit Profoundly Attenuated Potency Relative to Corresponding 5-Nitrofuran Derivatives

The methylsulfonyl-substituted nitrofuran analogs, including the target compound class, demonstrate antibacterial activity that is quantitatively 'much less active' than the corresponding 5-nitrofuran derivatives from which they are conceptually derived [1]. This class-level attenuation is attributed to reduction potentials that are 'too negative for them to interfere with reductive enzyme systems within the bacteria' [1]. Unlike nitrofurazone (MIC values typically 4–16 µg/mL against S. aureus) or nifuratel (MIC 2–8 µg/mL against MRSA) [2][3], the methylsulfonyl substitution shifts the compound away from antimicrobial potency toward a distinct application space.

Antibacterial activity Structure-activity relationship Nitrofuran reduction potential

QSAR-Derived Charge Parameter: Antibacterial Activity Correlates with Nitro Group Nitrogen Charge (r = 0.932)

Quantum-chemical calculations on a series of 2-substituted 5-nitrofuran derivatives revealed that antibacterial activity (expressed as log of average inhibitory concentration) correlates with the charge on the nitrogen atom of the nitro group, yielding a regression coefficient of 0.932 [1]. This strong correlation provides a computational framework for predicting the activity of any 2-substituted 5-nitrofuran, including CAS 39272-73-6, based on its substituent electronic effects. The electron-withdrawing methylsulfonylmethyl group is expected to alter nitro group charge distribution relative to aldehyde- or hydrazone-substituted analogs, offering a mechanistic basis for activity modulation.

Quantitative structure-activity relationship Quantum chemistry Nitrofuran reduction

Glutathione S-Transferase Substrate Activity: Divergent Metabolic Handling Among 2-Substituted 5-Nitrofurans

Rat and human liver glutathione S-transferases catalyze the reaction of select 2-substituted 5-nitrofuran derivatives with GSH, forming conjugates and releasing the nitro group as inorganic nitrite [1]. Critically, 'nitrofuran derivatives commonly used as drugs' (e.g., nitrofurazone, furazolidone) did not react as substrates in this assay [1]. The substrate activity correlates with alkali lability of the nitro group [1]. The methylsulfonylmethyl substituent of CAS 39272-73-6, by altering electronic properties at C2, may position this compound differently on the GST substrate spectrum compared to clinically deployed nitrofurans—a distinction with implications for metabolic stability and potential toxicity.

Metabolism Glutathione conjugation Nitrofuran detoxification

Synthetic Accessibility and Intermediacy: 5-Nitrofurfuryl Methyl Sulfone as the Direct Precursor to CAS 39272-73-6

The target compound is structurally and synthetically derived from 5-nitrofurfuryl methyl sulfone (Sm), a key intermediate in nitrofuran sulfone chemistry [1][2]. 5-Nitrofurfuryl methyl sulfone has been employed as the nucleophilic partner in Knoevenagel-type condensations with substituted benzaldehydes and furaldehydes to generate α,β-unsaturated sulfones [1]. The methylsulfonylmethyl analog represents the fully saturated counterpart to these extended conjugated systems, offering distinct reactivity (no extended conjugation; single C–S bond rotational freedom) that influences both chemical stability and biological interactions.

Synthesis Sulfone chemistry Nitrofuran intermediates

Optimal Research and Industrial Use Cases for 2-[(Methylsulfonyl)methyl]-5-nitrofuran Based on Quantitative Differentiation


Negative Control or Activity-Attenuated Probe in Nitrofuran Mechanism-of-Action Studies

Because methylsulfonyl-substituted nitrofuran analogs exhibit markedly reduced antibacterial activity relative to standard 5-nitrofuran derivatives [1], CAS 39272-73-6 serves as an ideal negative control compound in experiments designed to isolate the specific contribution of nitroreductase-mediated activation. Researchers investigating nitrofuran prodrug activation mechanisms can use this compound to confirm that observed antimicrobial effects are not due to non-specific sulfone-mediated toxicity. The QSAR correlation (r = 0.932) between nitro group charge and activity [2] further supports its use in computational validation studies.

Metabolic Stability Screening in Glutathione S-Transferase Substrate Profiling Panels

The differential GST substrate activity among 2-substituted 5-nitrofurans [1] positions CAS 39272-73-6 as a valuable comparator in panels designed to assess metabolic inactivation pathways. Since clinical nitrofurans (nitrofurazone, furazolidone) show no GST-catalyzed reaction, inclusion of the methylsulfonylmethyl analog allows researchers to probe how electronic perturbation at the 2-position influences GST recognition and nitrite release. This is directly relevant for early-stage ADME-Tox screening of novel nitrofuran-derived candidates.

Synthetic Intermediate for α,β-Unsaturated Sulfone Libraries via Condensation Chemistry

CAS 39272-73-6, as the saturated counterpart to 5-nitrofurfuryl methyl sulfone (Sm), provides a non-conjugated sulfone building block for subsequent derivatization [1][2]. Unlike Sm, which readily undergoes condensation with aldehydes to form extended α,β-unsaturated systems, the target compound's methylene linker lacks the activating adjacent carbonyl or imine functionality. This distinct reactivity profile makes it suitable for orthogonal synthetic strategies where conjugation must be avoided or introduced under controlled conditions. Medicinal chemistry groups constructing focused nitrofuran sulfone libraries may procure this compound specifically for its differentiated synthetic handle.

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